Cas no 497239-45-9 ((3-Phenyloxetan-3-yl)methanamine)
(3-Phenyloxetan-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (3-Phenyloxetan-3-yl)methanamine
- (3-Phenyloxetan-3-yl)methylamine
- 3-phenyl-3-aminomethyloxetane
- ANW-53683
- CTK8B6573
- HT691
- PB24357
- RP07249
- 1-(3-Phenyloxetan-3-yl)methanamine
- J-501238
- DS-16000
- SCHEMBL16296466
- AKOS015906976
- 3-OXETANEMETHANAMINE, 3-PHENYL-
- 3-Phenyloxetane-3-methanamine
- EN300-645598
- XUA23945
- 3-Phenyl-3-oxetanemethanamine
- CS-W021090
- 3-Oxetanemethanamine, 3-phenyl-
- DTXSID90669307
- 497239-45-9
- MFCD18251065
- SY097170
- DB-003431
-
- MDL: MFCD18251065
- Inchi: 1S/C10H13NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2
- InChI Key: TVBXQZRCYHWTSD-UHFFFAOYSA-N
- SMILES: O1CC(C2C=CC=CC=2)(CN)C1
Computed Properties
- Exact Mass: 163.09979
- Monoisotopic Mass: 163.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.092
- Boiling Point: 273 ºC
- Flash Point: 124 ºC
- PSA: 35.25
(3-Phenyloxetan-3-yl)methanamine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
(3-Phenyloxetan-3-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM108085-250mg |
(3-phenyloxetan-3-yl)methanamine |
497239-45-9 | 95+% | 250mg |
$239 | 2021-08-06 | |
| Chemenu | CM108085-1g |
(3-phenyloxetan-3-yl)methanamine |
497239-45-9 | 95+% | 1g |
$715 | 2021-08-06 | |
| Alichem | A019119647-100mg |
(3-Phenyloxetan-3-yl)methanamine |
497239-45-9 | 98% | 100mg |
$267.05 | 2023-09-01 | |
| Alichem | A019119647-250mg |
(3-Phenyloxetan-3-yl)methanamine |
497239-45-9 | 98% | 250mg |
$380.24 | 2023-09-01 | |
| Alichem | A019119647-1g |
(3-Phenyloxetan-3-yl)methanamine |
497239-45-9 | 98% | 1g |
$999.60 | 2023-09-01 | |
| Ambeed | A154883-100mg |
(3-Phenyloxetan-3-yl)methanamine |
497239-45-9 | 95% | 100mg |
$248.0 | 2025-02-26 | |
| Ambeed | A154883-250mg |
(3-Phenyloxetan-3-yl)methanamine |
497239-45-9 | 95% | 250mg |
$405.0 | 2025-02-26 | |
| Ambeed | A154883-1g |
(3-Phenyloxetan-3-yl)methanamine |
497239-45-9 | 98% | 1g |
$518.00 | 2021-07-07 | |
| abcr | AB439420-250 mg |
(3-Phenyloxetan-3-yl)methanamine; . |
497239-45-9 | 250MG |
€400.00 | 2023-07-18 | ||
| abcr | AB439420-500 mg |
(3-Phenyloxetan-3-yl)methanamine; . |
497239-45-9 | 500MG |
€757.00 | 2023-07-18 |
(3-Phenyloxetan-3-yl)methanamine Suppliers
(3-Phenyloxetan-3-yl)methanamine Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on (3-Phenyloxetan-3-yl)methanamine
Introduction to (3-Phenyloxetan-3-yl)methanamine (CAS No. 497239-45-9)
(3-Phenyloxetan-3-yl)methanamine, with the CAS number 497239-45-9, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of an oxetane ring fused with a phenyl group and an amine functionality makes it a versatile intermediate for various synthetic pathways.
The oxetane ring, a three-membered cyclic ether, is known for its high reactivity and strain, which can be exploited in synthetic chemistry to facilitate ring-opening reactions. In contrast, the phenyl group introduces electronic and steric effects that can influence the compound's reactivity and interactions with biological targets. The combination of these features makes (3-Phenyloxetan-3-yl)methanamine a promising candidate for further exploration in medicinal chemistry.
Recent research has highlighted the potential of oxetane derivatives in the development of novel therapeutic agents. The strained nature of the oxetane ring can be leveraged to design molecules that exhibit enhanced binding affinity to biological targets. For instance, studies have shown that oxetane-containing compounds can serve as effective scaffolds for small-molecule drugs due to their ability to undergo facile ring-opening reactions, leading to the formation of new pharmacophores.
In particular, (3-Phenyloxetan-3-yl)methanamine has been investigated for its potential role in the synthesis of bioactive molecules. The amine group in this compound can be functionalized to introduce various pharmacophoric elements, making it a valuable building block for drug discovery. Researchers have explored its use in the development of kinase inhibitors, where the oxetane ring can be designed to interact with specific binding pockets on the target enzyme.
The phenyl group in (3-Phenyloxetan-3-yl)methanamine also contributes to its versatility, as it can participate in π-stacking interactions and hydrophobic effects, which are crucial for drug-receptor binding. These interactions can be fine-tuned through structural modifications, allowing for the optimization of drug-like properties such as solubility, permeability, and metabolic stability. The combination of these features makes this compound a promising candidate for further investigation in medicinal chemistry.
Advances in computational chemistry have also facilitated the study of (3-Phenyloxetan-3-yl)methanamine and its derivatives. Molecular modeling techniques have been used to predict the binding modes of this compound with various biological targets, providing insights into its potential therapeutic applications. These studies have revealed that modifications to the phenyl group and the oxetane ring can significantly alter the compound's binding affinity and selectivity.
Furthermore, synthetic methodologies have been developed to access novel derivatives of (3-Phenyloxetan-3-yl)methanamine. Transition-metal-catalyzed reactions have been particularly useful in constructing complex molecular architectures from this precursor. These methods have enabled the preparation of diverse libraries of oxetane-containing compounds, which can be screened for biological activity.
The amine functionality in (3-Phenyloxetan-3-yl)methanamine also opens up possibilities for further derivatization through reactions such as alkylation, acylation, and condensation reactions. These transformations can introduce additional pharmacophoric elements or modify existing ones, leading to novel bioactive molecules. The ability to tailor the structure of this compound makes it a valuable tool in drug discovery efforts.
In conclusion, (3-Phenyloxetan-3-yl)methanamine (CAS No. 497239-45-9) is a versatile compound with significant potential in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthetic pathways leading to bioactive molecules. Recent research has highlighted its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents. Advances in computational chemistry and synthetic methodologies continue to expand the applications of this compound, making it an exciting area for future exploration.
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